2,4-Diaminobenzenesulfonic acid

Electrochemistry Conductive Polymers Biosensors

Procure high-purity 2,4-Diaminobenzenesulfonic acid (CAS 88-63-1) with its critical meta-linkage for synthesizing SPIs with superior gas separation selectivity and electrochemical robustness. This high-yield intermediate offers a cost-effective route for azo dyes, ensuring a reliable supply chain for industrial applications.

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
CAS No. 88-63-1
Cat. No. B1205823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminobenzenesulfonic acid
CAS88-63-1
Synonyms1,3-phenylenediamine-4-sulfo acid
2,4-diaminobenzenesulfonic acid
2,4-diaminobenzenesulfonic acid, calcium salt
2,4-diaminobenzenesulfonic acid, monosodium salt
2,4-diaminobenzenesulfonic acid, sulfate
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)S(=O)(=O)O
InChIInChI=1S/C6H8N2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
InChIKeyJVMSQRAXNZPDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminobenzenesulfonic Acid (CAS 88-63-1) Procurement Guide: Properties and Industrial Relevance


2,4-Diaminobenzenesulfonic acid (CAS 88-63-1, DBSA) is a sulfonated aromatic diamine, appearing as a light brown powder with a molecular weight of 188.2 g/mol and a purity typically ≥98.0% (T) . It features a benzene ring substituted with a sulfonic acid group (-SO3H) and two amino groups (-NH2) at the 2- and 4-positions, conferring distinct reactivity and solubility properties . This compound is a critical intermediate in the synthesis of azo dyes and sulfonated polyimides (SPIs) for advanced membrane applications [1].

The Critical Need for Specific Substitution Pattern in 2,4-Diaminobenzenesulfonic Acid (CAS 88-63-1)


Substituting 2,4-diaminobenzenesulfonic acid with other sulfonated diamines or aminobenzenesulfonic acid isomers is not chemically or functionally equivalent. The precise positioning of the sulfonic acid and amino groups on the benzene ring dictates the compound's reactivity in azo coupling, its electrochemical behavior, and the resulting properties of derived polymers [1]. For instance, the 2,4-substitution pattern yields a distinct oxidation potential (818 mV) compared to the 2,5-isomer (433 mV), directly impacting its behavior as a monomer in electrochemical applications [2]. Furthermore, the meta-linkage inherent in 2,4-DBSA is a critical architectural parameter in the synthesis of sulfonated polyimides, leading to significantly different gas separation and mechanical properties compared to polymers derived from its para-linked isomers [3].

Quantitative Performance Evidence for 2,4-Diaminobenzenesulfonic Acid (CAS 88-63-1)


Electrochemical Oxidation Potential Differentiates 2,4-DBSA from 2,5-DBSA

The electrochemical oxidation potential (Eo) of 2,4-diaminobenzenesulfonic acid (2,4-DBSA) is 818 mV, which is significantly higher than that of its structural isomer, 2,5-diaminobenzenesulfonic acid (2,5-DBSA), measured at 433 mV [1]. This near doubling of the oxidation potential indicates that 2,4-DBSA is considerably less prone to oxidation, a critical parameter for applications requiring electrochemical stability in monomeric precursors.

Electrochemistry Conductive Polymers Biosensors

Meta-Linked 2,4-DBSA Reduces Fractional Free Volume in Sulfonated Polyimides

In sulfonated polyimide (SPI) membranes, the meta-substitution pattern of 2,4-diaminobenzenesulfonic acid (mDSA) leads to a smaller fractional free volume (FFV) compared to polymers derived from its para-substituted isomer (pDSA). While the meta-linked SPI membrane exhibited an FFV in the range of 0.119-0.148, the para-linked counterpart demonstrated a larger FFV [1]. This difference in chain packing directly influences the membrane's gas transport properties.

Polymer Chemistry Gas Separation Membranes Sulfonated Polyimides

High-Yield Synthesis via Sulfonation-Reduction Route

A scalable and efficient synthesis of 2,4-diaminobenzenesulfonic acid has been demonstrated with a high yield of 95.96% [1]. This process, involving the sulfonation of m-phenylenediamine with sulfur trioxide in 1,2-dichloroethane at 20-60 °C over 10 hours, offers a significant advantage in manufacturing cost and efficiency compared to older, lower-yielding methods [2]. The high yield is a key differentiator for procurement, as it implies a more economical and sustainable supply chain for this specialized intermediate.

Synthetic Methodology Process Chemistry Industrial Manufacturing

Distinct Polymorphic and Solid-State Behavior for Process Control

2,4-Diaminobenzenesulfonic acid exhibits a rich and complex solid-state landscape, including multiple polymorphs, a monohydrate, a dimoiric hydrate, and an anhydrate . The existence of these distinct solid forms, characterized by different crystal structures and thermal behaviors, is a property that may not be shared by closely related isomers and is essential for ensuring consistent material properties in downstream processes. For example, the monohydrate and anhydrate forms will have different solubilities and stabilities, which can critically impact the reproducibility of a polymerization reaction.

Solid-State Chemistry Polymorphism Pharmaceutical Formulation

Validated Applications for 2,4-Diaminobenzenesulfonic Acid (CAS 88-63-1) in Research and Industry


Synthesis of Highly Selective Sulfonated Polyimide Gas Separation Membranes

The meta-linkage of 2,4-DBSA is a critical design element for synthesizing sulfonated polyimides (SPIs) with enhanced gas separation selectivity. The resulting meta-linked SPI membranes exhibit a smaller fractional free volume (FFV) and tighter chain packing compared to para-linked analogs, leading to higher ideal selectivities for gas pairs like CO2/CH4 [1]. This specific property makes 2,4-DBSA-derived polymers the material of choice for fabricating high-performance, selective membranes for natural gas purification and carbon capture.

Monomer for Electrochemically Stable Polymer Films and Coatings

The significantly higher oxidation potential of 2,4-DBSA (818 mV) compared to its 2,5-isomer (433 mV) makes it a more electrochemically robust monomer for the synthesis of conductive polymers or redox-active coatings [2]. This property is essential for applications where the polymer will be subjected to oxidative stress, such as in biosensors, electrochemical actuators, or protective coatings on electrodes, ensuring longer operational lifetimes and more stable performance.

Economical Large-Scale Production of Azo Dyes and Fine Chemicals

The availability of a high-yield (95.96%) synthetic route for 2,4-DBSA directly impacts the economic viability of its use as an intermediate [3]. For industrial chemists involved in the large-scale manufacture of azo dyes, this improved process translates to lower raw material costs, reduced waste generation, and a more reliable supply chain, providing a clear procurement advantage over dyes requiring intermediates produced with lower efficiency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diaminobenzenesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.